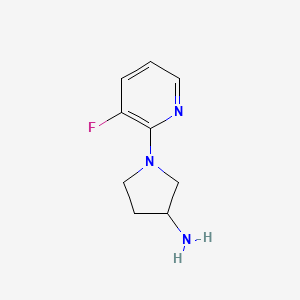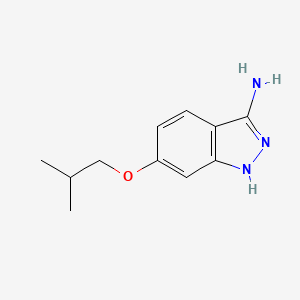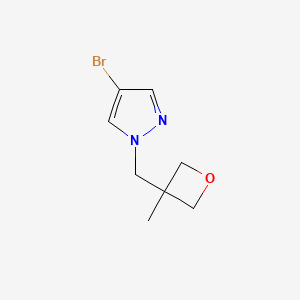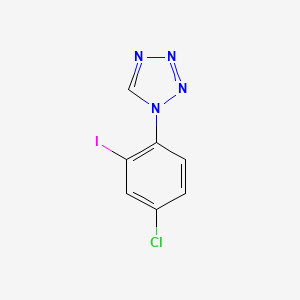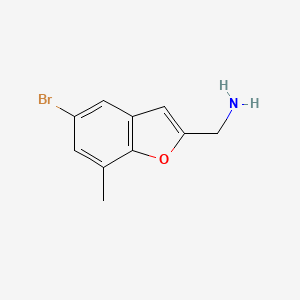
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
Descripción general
Descripción
Physical And Chemical Properties Analysis
- Physical Properties :
- Chemical Properties :
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
A study by Schlosser et al. (2015) introduced a novel synthesis method for benzofuran-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This synthesis provides a useful approach to generate a variety of substituted benzofuran-2-yl-methanamine compounds, indicating its significance in the development of new chemical entities for further pharmaceutical exploration (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).
Potential Antidepressant Applications
Research by Sniecikowska et al. (2019) on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine aimed at developing "biased agonists" of serotonin 5-HT1A receptors showed promising antidepressant-like activity. This suggests that derivatives of benzofuran-2-yl-methanamine could have potential applications in treating depression (Sniecikowska, Głuch-Lutwin, Bucki, Więckowska, Siwek, Jastrzębska-Więsek, Partyka, Wilczyńska, Pytka, Pociecha, Cios, Wyska, Wesołowska, Pawłowski, Varney, Newman-Tancredi, & Kołaczkowski, 2019).
Anticholinesterase and Anti-HIV Activities
Luo et al. (2005) explored novel anticholinesterases based on furobenzofuran and methanobenzodioxepine, indicating significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This demonstrates the therapeutic potential of benzofuran derivatives in conditions such as Alzheimer's disease (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005). Additionally, Mubarak et al. (2007) reported on benzofuran derivatives with anti-HIV activities, suggesting the role of these compounds in infectious disease research (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
Photodynamic Therapy and Antimicrobial Applications
Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine substituted with benzofuran derivatives, highlighting its high singlet oxygen quantum yield. This indicates its potential use in photodynamic therapy for cancer treatment, showcasing the versatility of benzofuran derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020). Moreover, Sanjeeva et al. (2021) synthesized novel benzofuran-based triazoles with demonstrated antimicrobial activities, further emphasizing the biomedical relevance of these compounds (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Propiedades
IUPAC Name |
(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDOTIGSEBBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




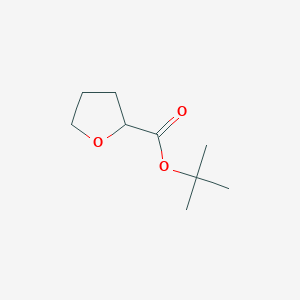




![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
